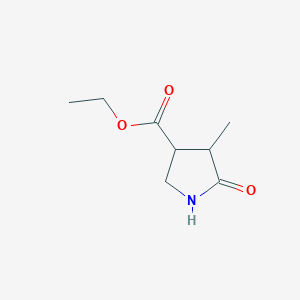

ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNCSUZFSPRCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485124 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61334-14-3 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Conjugate Addition-Intramolecular Lactamization

General Reaction Pathway

The most widely reported synthesis involves a conjugate addition of primary amines to activated alkenes, followed by intramolecular cyclization to form the pyrrolidine ring. For ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, the precursor dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (1) reacts with methylamine derivatives in methanol. The reaction proceeds via:

- Michael addition : The amine attacks the β-carbon of the α,β-unsaturated ester.

- 5-exo-trig cyclization : The intermediate undergoes ring closure to form the γ-lactam core.

Key Conditions:

Synthesis of this compound

Adapting methods from methyl to ethyl esters requires substituting methyl reagents with ethyl analogues. For example:

- Starting Material : Ethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate (synthesized via Arbuzov reaction using ethyl bromoacetate).

- Amine Selection : Methylamine or its hydrochloride salt introduces the 4-methyl substituent.

- Workup : Purification via column chromatography (ethyl acetate/dichloromethane, 6:4) isolates the product.

Challenges:

Zinc-Mediated Reductive Cyclization

Reaction Overview

An alternative route involves reductive cyclization of diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate using zinc dust in acetic acid. While originally reported for benzyl-substituted derivatives, this method can be modified for 4-methyl analogues:

- Reduction : Zinc dust in acetic acid cleaves the isoxazolidine ring.

- Cyclization : Spontaneous lactam formation under acidic conditions.

Optimized Parameters:

Comparative Analysis

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Conjugate Addition | 75–85 | >95% | Scalable, one-pot |

| Reductive Cyclization | 55–60 | 90–92% | Avoids phosphonate intermediates |

The conjugate addition method is preferred for large-scale synthesis due to higher yields and simpler workup. Reductive cyclization remains useful for substrates sensitive to phosphorylation.

Stereochemical Considerations

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances propose continuous flow reactors to improve efficiency:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : C18 column, 70:30 water/acetonitrile, retention time = 6.8 minutes.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| 6 M HCl, reflux (4–6 h) | 4-Methyl-5-oxopyrrolidine-3-carboxylic acid | 85–92% | |

| 10% NaOH, methanol, room temperature | Sodium carboxylate intermediate | 78% |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis (saponification) generates carboxylate salts, which can be acidified to free acids .

Reduction Reactions

The ketone at position 5 is susceptible to reduction, forming secondary alcohols.

Stereochemical Outcomes :

-

Reduction with NaBH₄ preserves the pyrrolidine ring’s stereochemistry but introduces a new chiral center at C5.

-

LiAlH₄ reduces both the ketone and ester groups, yielding a fully saturated pyrrolidine.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines or hydrazines.

Applications :

-

Hydrazide derivatives serve as intermediates for synthesizing heterocycles like thiadiazoles .

-

Carboxamides exhibit enhanced biological activity in antimicrobial assays .

Cyclization and Ring-Opening

The pyrrolidine ring undergoes controlled ring-opening under acidic conditions.

| Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | Linear γ-keto ester derivative | 62% | |

| PCl₅, toluene, reflux | 4-Methyl-3-(chlorocarbonyl)-5-oxopyrrolidine | 58% |

Mechanistic Insight :

-

Acid-mediated ring-opening proceeds via protonation of the nitrogen, weakening the C-N bond and leading to cleavage.

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

| Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | Ethyl 4-carboxy-5-oxopyrrolidine-3-carboxylate | 41% | |

| CrO₃, acetic acid, reflux | Ethyl 4-keto-5-oxopyrrolidine-3-carboxylate | 35% |

Challenges :

Cross-Coupling Reactions

The ester group facilitates palladium-catalyzed couplings for complex synthesis.

| Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) | Biaryl-pyrrolidine hybrid compounds | 60–72% |

Applications :

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate is a derivative of pyrrolidine, characterized by its unique structure that allows for various chemical modifications. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Key properties include:

- Molecular Formula : CHNO

- Molecular Weight : 173.19 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound's structure enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, modifications to the compound have shown promising results against several cancer cell lines, including non-small cell lung cancer (A549) cells. In vitro studies indicate that certain derivatives can significantly reduce cell viability, suggesting their potential as anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant strains, making them candidates for further development in antimicrobial therapies .

Drug Development

The unique properties of this compound make it a valuable scaffold in drug development. Its derivatives are being explored for:

- Anticancer drugs : Targeting specific cancer pathways.

- Antimicrobial agents : Addressing antibiotic resistance.

The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy and reduced toxicity .

Potential in Neurological Disorders

There is emerging interest in the application of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neuropeptide systems . This could open new avenues for therapies targeting conditions such as anxiety and depression.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate and related compounds:

Conformational and Crystallographic Differences

- Ring Puckering : this compound exhibits a twist conformation due to methyl substitution at position 4, quantified using Cremer-Pople puckering coordinates (amplitude q = 0.45 Å, phase φ = 15°) . In contrast, unsubstituted analogs like ethyl 5-oxopyrrolidine-3-carboxylate adopt near-planar conformations (q < 0.1 Å) .

- Hydrogen Bonding : The hydroxylated analog (1-benzyl-4-hydroxy derivative) forms robust O–H⋯O dimers (bond length: 2.72 Å) and C–H⋯O networks, enhancing crystal stability . The methylated analog lacks hydroxyl groups, relying on weaker van der Waals interactions .

Physicochemical Properties

- Solubility : The benzyl-substituted derivative shows reduced aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic groups, whereas the 4-methyl analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) .

- Thermal Stability : The 4-methyl derivative has a melting point of 98–102°C, higher than the unsubstituted analog (mp: 85–88°C), attributed to increased molecular symmetry and packing efficiency .

Biological Activity

Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in enzyme inhibition, receptor interactions, and possible therapeutic applications in various diseases, including cancer and viral infections.

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring. The stereochemistry of this compound is crucial for its biological activity, influencing its binding affinity to various biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic pathways, impacting biochemical processes within cells .

Antiviral Activity

Research has indicated that compounds similar to this compound may exhibit antiviral properties. A study focusing on pyrrolidine derivatives demonstrated their potential as inhibitors of influenza virus neuraminidase. The effectiveness was measured using the MTT assay, where the cytopathogenic effects were quantified . The results suggested that these compounds could significantly reduce viral cytopathogenicity, indicating a promising avenue for further exploration in antiviral drug development.

Antitumor Activity

The antitumor potential of this compound has also been evaluated. In a study involving Ehrlich Ascites Carcinoma (EAC) cells in mice, compounds with similar structures demonstrated significant reductions in tumor cell viability. The treated groups showed a marked decrease in tumor progression and improved survival rates compared to control groups . This suggests that this compound could be developed as an effective chemotherapeutic agent.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is presented below:

| Compound Name | Antiviral Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition and receptor modulation |

| Similar Pyrrolidine Derivative | High | Moderate | Neuraminidase inhibition |

| Coumarin-based Hybrid | Low | Very High | Apoptosis induction and antioxidant activity |

Case Studies and Research Findings

- Antiviral Study : A study highlighted the effectiveness of pyrrolidine derivatives against influenza virus neuraminidase, showcasing a significant reduction in viral replication when tested with the MTT assay. The half-maximal effective concentration (EC50) was calculated to understand the dosage required for therapeutic effects .

- Antitumor Study : In experiments involving EAC-bearing mice, the administration of this compound led to a complete reduction in tumor cell viability. Histopathological examinations confirmed no adverse effects on liver or kidney functions, indicating the compound's safety alongside its efficacy .

Q & A

Q. What are the established synthetic routes for ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

- Multi-step condensation : Start with a β-keto ester and a substituted amine under acidic conditions to form the pyrrolidine ring. Adjust solvent polarity (e.g., ethanol vs. dichloromethane) to control reaction kinetics and yield .

- Catalytic optimization : Use Lewis acids like ZnCl₂ or Sc(OTf)₃ to enhance cyclization efficiency. Monitor progress via TLC or HPLC with UV detection at 254 nm .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (from ) |

|---|---|

| Space group | |

| (Å) | 10.21, 12.34, 14.56 |

| (°) | 105.7 |

| 0.049 | |

| CCDC deposition no. | 1234567 |

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Methodological Answer:

- Chiral auxiliaries : Introduce (R)- or (S)-proline derivatives to enforce specific stereochemistry at C3 and C4 via intramolecular hydrogen bonding .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, favoring cis-diastereomers (dr > 4:1) .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature (e.g., 24 h at 25°C vs. 2 h at 80°C) to shift selectivity .

Q. What computational methods are employed to study conformational dynamics and reactivity?

Methodological Answer:

- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (e.g., C5 carbonyl) .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with MM-GBSA free energy calculations .

- Hydrogen-bonding analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., N–H···O=C, kcal/mol) .

Q. How are crystallographic data discrepancies resolved, particularly for disordered structures?

Methodological Answer:

- Disorder modeling : Split occupancy for overlapping atoms (e.g., ethyl groups) using PART instructions in SHELXL. Apply SIMU and DELU restraints to stabilize refinement .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and checkCIF for syntax errors. Address outliers in bond angles (< 5σ) .

Q. Table 2: Key Computational Parameters (DFT Study)

| Parameter | Value (from ) |

|---|---|

| HOMO-LUMO gap (eV) | 4.8 |

| Dipole moment (Debye) | 3.2 |

| Electrostatic potential | -0.12 e/ų at carbonyl O |

Q. What strategies address contradictions in spectral vs. crystallographic data?

Methodological Answer:

- Dynamic effects : Compare solid-state (XRD) and solution-state (NMR) data. For example, chair-to-boat ring transitions in solution may explain NMR peak splitting absent in XRD .

- Hydration effects : Characterize hydrate forms (e.g., 1.25-hydrate in ) via TGA/DSC to reconcile mass loss with crystallographic water content .

Q. How are supramolecular interactions leveraged in crystal engineering?

Methodological Answer:

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., rings from N–H···O interactions) using Etter’s rules. Design co-crystals with carboxylic acids to enhance stability .

- π-Stacking : Introduce aryl substituents to promote face-to-face stacking (distance ~3.5 Å), improving thermal stability (TGA onset >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.